molecular formula C12H20N2O5 B3125966 Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate CAS No. 33043-60-6

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate

Cat. No.: B3125966
CAS No.: 33043-60-6
M. Wt: 272.3 g/mol
InChI Key: GJVYOGAZTXVNTR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate is an organic compound with the molecular formula C12H20N2O5. It is known for its unique structure, which includes an oxazolidinone ring and a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. One common method includes the use of tert-butyl chloroformate and 4-(2,5-dioxooxazolidin-4-yl)butylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate involves its interaction with specific molecular targets. The oxazolidinone ring can act as a scaffold for binding to enzymes or receptors, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butylcarbamate: Similar compounds include other oxazolidinone derivatives and carbamate esters.

    N-tert-butoxycarbonyl-4-aminobutyric acid: This compound shares the tert-butyl carbamate group but lacks the oxazolidinone ring.

    Tert-butyl 4-(2,5-dioxooxazolidin-4-yl)butanoate: This compound has a similar structure but with a different ester group.

Uniqueness

This compound is unique due to its combination of an oxazolidinone ring and a tert-butyl carbamate group. This structure provides a versatile platform for various chemical reactions and interactions, making it valuable in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-10(16)13-7-5-4-6-8-9(15)18-11(17)14-8/h8H,4-7H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVYOGAZTXVNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1C(=O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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